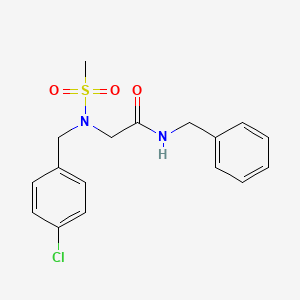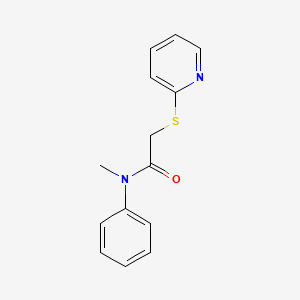![molecular formula C18H19ClFNOS2 B4928924 2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4928924.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide, also known as CFTR(inh)-172, is a small-molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a critical role in regulating the transport of ions across the epithelial membranes of various organs, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 individuals worldwide. CFTR(inh)-172 has been extensively studied as a potential therapeutic agent for CF and other diseases associated with CFTR dysfunction.
Mechanism of Action
2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide(inh)-172 acts by binding to the regulatory domain of this compound, which is responsible for controlling the opening and closing of the chloride channel. This compound(inh)-172 locks the channel in a closed state, preventing the flow of ions across the membrane. This leads to a reduction in chloride secretion and an increase in sodium absorption, which helps to restore the balance of ion transport across the epithelial membrane.
Biochemical and physiological effects:
This compound(inh)-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound(inh)-172 inhibits this compound-mediated chloride secretion in various epithelial tissues, including the airways, sweat glands, and pancreas. In vivo studies have shown that this compound(inh)-172 improves airway surface liquid hydration, reduces mucus viscosity, and enhances bacterial clearance in CF animal models. This compound(inh)-172 has also been shown to have anti-inflammatory effects in the airways, which may contribute to its therapeutic efficacy in CF.
Advantages and Limitations for Lab Experiments
2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide(inh)-172 has several advantages as a tool for studying this compound function and regulation in vitro and in vivo. This compound(inh)-172 is a highly specific inhibitor of this compound, which allows for the selective modulation of this compound-mediated chloride secretion. This compound(inh)-172 is also relatively stable and has a low toxicity profile, which makes it suitable for use in cell culture and animal studies. However, this compound(inh)-172 has some limitations as a research tool. This compound(inh)-172 may have off-target effects on other ion channels and transporters, which could complicate the interpretation of experimental results. This compound(inh)-172 may also have limited efficacy in certain this compound mutant cell lines and animal models, which could limit its utility as a therapeutic agent.
Future Directions
There are several future directions for research on 2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide(inh)-172. One area of interest is the development of more potent and selective this compound inhibitors that can overcome the limitations of this compound(inh)-172. Another area of interest is the investigation of the long-term safety and efficacy of this compound(inh)-172 in human clinical trials. This compound(inh)-172 may also have potential applications in other diseases associated with this compound dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea. Finally, this compound(inh)-172 may be used as a tool for studying the regulation of this compound in various physiological and pathological conditions, such as inflammation, infection, and cancer.
Synthesis Methods
2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide(inh)-172 was first synthesized by Verkman et al. in 2003 using a multi-step synthetic route. The synthesis involves the condensation of 2-chloro-6-fluorobenzyl chloride with 2-mercapto-N-(4-methylphenyl)acetamide to form the intermediate 2-(2-chloro-6-fluorobenzylthio)-N-(4-methylphenyl)acetamide. This intermediate is then reacted with 2-chloroethyl ethyl sulfide to yield the final product, this compound(inh)-172.
Scientific Research Applications
2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide(inh)-172 has been extensively studied as a potential therapeutic agent for CF and other diseases associated with this compound dysfunction. This compound(inh)-172 has been shown to inhibit this compound-mediated chloride secretion in various epithelial tissues, including the airways, sweat glands, and pancreas. In preclinical studies, this compound(inh)-172 has been shown to improve airway surface liquid hydration, reduce mucus viscosity, and enhance bacterial clearance in CF animal models. This compound(inh)-172 has also been investigated as a potential tool for studying this compound function and regulation in vitro and in vivo.
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNOS2/c1-13-5-7-14(8-6-13)24-10-9-21-18(22)12-23-11-15-16(19)3-2-4-17(15)20/h2-8H,9-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUJRHGNYBJIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)CSCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4928842.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4928856.png)


![N-dibenzo[b,d]furan-3-yl-1-naphthamide](/img/structure/B4928876.png)
![1-[4-(hexyloxy)phenyl]-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione](/img/structure/B4928878.png)
![[1-(4-ethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4928893.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928895.png)

![1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928911.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4928916.png)

